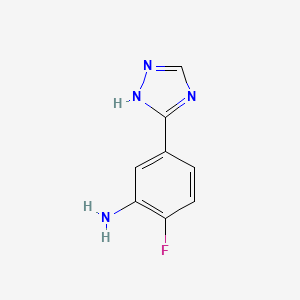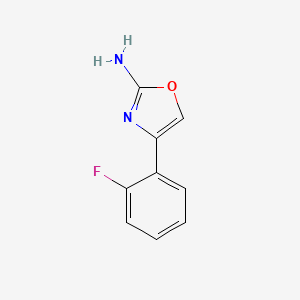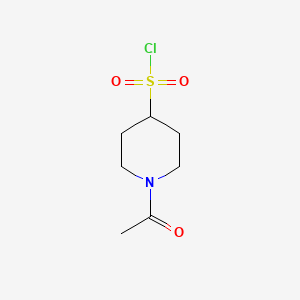![molecular formula C10H12BrNO B1443501 1-[(3-Bromophenyl)methyl]azetidin-3-ol CAS No. 1343937-88-1](/img/structure/B1443501.png)
1-[(3-Bromophenyl)methyl]azetidin-3-ol
Übersicht
Beschreibung
1-[(3-Bromophenyl)methyl]azetidin-3-ol is a chemical compound belonging to the class of azetidinols. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The structure of this compound consists of an azetidine ring, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours. The resulting product is then subjected to further purification and characterization.
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-[(3-Bromophenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The azetidine ring’s strain makes it highly reactive, allowing for diverse functionalization.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like Pd/C (Palladium on carbon) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
These reactions often require specific reagents and conditions to achieve the desired products. For example, Suzuki–Miyaura cross-coupling reactions can be used to introduce different substituents onto the azetidine ring .
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromophenyl)methyl]azetidin-3-ol has numerous applications in scientific research, particularly in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for creating diverse chemical libraries for drug discovery.
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for developing new pharmaceuticals targeting various diseases. Additionally, its unique structure allows for studying its interactions with biological macromolecules, aiding in understanding its mechanism of action.
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in producing polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the bromophenyl group contribute to its reactivity and binding affinity with various biological targets . The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, in drug discovery, it may inhibit or activate certain enzymes, affecting disease-related pathways.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Bromophenyl)methyl]azetidin-3-ol can be compared with other similar compounds, such as aziridines and other azetidines . These compounds share structural similarities but differ in their reactivity and applications.
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles, while azetidines are four-membered. Aziridines are more strained and reactive, making them suitable for different chemical transformations compared to azetidines.
Other Azetidines: Various azetidines with different substituents on the ring exhibit unique properties and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting reactivity and applications. Its combination of a bromophenyl group and an azetidine ring makes it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSPQILBBSPFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)



![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)





